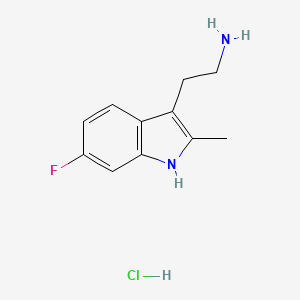

2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a comprehensive description of the molecular structure through its formal chemical name. The IUPAC designation clearly indicates the position of each functional group within the indole framework, with the fluorine substituent located at the 6-position of the benzene ring portion of the indole system, the methyl group attached to the 2-position of the pyrrole ring, and the ethanamine chain extending from the 3-position.

The compound is registered under multiple Chemical Abstracts Service numbers, including 2059938-39-3 and 2171898-13-6, reflecting different salt forms and registration histories. The molecular formula C₁₁H₁₄ClFN₂ represents the hydrochloride salt form, with a molecular weight of 228.69 grams per mole, while the free base exhibits the formula C₁₁H₁₃FN₂ with a molecular weight of 192.23 grams per mole. The systematic identification also includes the Molecular Formula Compound Database number MFCD30497653, which serves as a unique identifier in chemical databases.

The InChI (International Chemical Identifier) string for the compound provides a standardized representation: InChI=1S/C11H13FN2.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H, which encodes the complete structural information including stereochemistry and connectivity. The corresponding InChIKey WAXLXZMCDSMOHM-UHFFFAOYSA-N serves as a hashed version of the InChI, facilitating database searches and chemical information retrieval. The SMILES (Simplified Molecular Input Line Entry System) notation CC1=C(C2=C(N1)C=C(C=C2)F)CCN.Cl provides an alternative linear representation of the molecular structure that is widely used in computational chemistry applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the planar indole ring system, which serves as the rigid core structure around which the flexible ethanamine side chain can adopt various conformations. The indole framework consists of a fused benzene-pyrrole bicyclic system that maintains planarity due to the aromatic character and conjugation between the two rings. The 6-fluoro substitution introduces significant electronic effects without substantially altering the planarity of the indole core, though it does influence the electron density distribution throughout the aromatic system.

The ethanamine side chain attached at the 3-position of the indole ring exhibits considerable conformational flexibility, with the two-carbon chain capable of adopting multiple rotational conformations around the carbon-carbon and carbon-nitrogen bonds. Computational studies and nuclear magnetic resonance coupling analysis suggest that the preferred conformations are influenced by intramolecular interactions, including potential hydrogen bonding between the amino group and the indole nitrogen, as well as electrostatic interactions with the fluorine substituent. The methyl group at the 2-position adopts a coplanar orientation with the indole ring system, providing steric protection to the indole nitrogen and influencing the overall molecular shape.

The conformational landscape is further complicated by the presence of the hydrochloride salt, which introduces additional electrostatic interactions and potential hydrogen bonding patterns that can stabilize specific conformations in the solid state and in solution. The logarithm of the partition coefficient (LogP) value of 1.83 indicates moderate lipophilicity, suggesting that the molecule can adopt conformations suitable for both aqueous and lipophilic environments. This conformational adaptability is particularly relevant for understanding the compound's behavior in biological systems and its interaction with various molecular targets.

X-ray Crystallographic Studies and Solid-State Arrangement

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, the solid-state characteristics can be inferred from related fluorinated indole compounds and general principles of molecular packing in organic crystals. The hydrochloride salt form typically exhibits enhanced crystallinity compared to the free base due to the ionic interactions between the protonated amine and the chloride anion, which provide additional stabilization in the crystal lattice.

The crystal packing arrangement is likely influenced by several intermolecular interactions, including hydrogen bonding between the ammonium cation and chloride anion, pi-pi stacking interactions between adjacent indole ring systems, and halogen bonding involving the fluorine substituent. The planar nature of the indole core facilitates efficient packing through aromatic stacking, while the ethanamine side chain and methyl substituent occupy interstitial spaces between the stacked aromatic layers. The fluorine atom at the 6-position can participate in weak halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to the overall stability of the crystal structure.

Comparative Analysis with Related Fluorinated Indole Derivatives

The structural characteristics of this compound can be effectively understood through comparison with other fluorinated indole derivatives, revealing the specific influence of substitution patterns on molecular properties and behavior. The 6-fluoro substitution pattern differs significantly from other fluorinated indole isomers, such as 5-fluoro derivatives, in terms of electronic effects and steric interactions. Compared to 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine, the 6-fluoro isomer exhibits altered electronic density distribution, with the fluorine atom positioned meta to the fusion point between the benzene and pyrrole rings rather than para.

Propriétés

IUPAC Name |

2-(6-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLXZMCDSMOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)F)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Fluorination and Methylation

The 6-fluoro substituent is typically introduced by starting from commercially available 6-fluoroindole or via selective electrophilic fluorination of the indole ring. The methyl group at the 2-position can be introduced by directed alkylation or by using appropriately substituted starting materials.

- Starting material: 6-fluoroindole

- Methylation method: Alkylation at the 2-position using methylating agents under controlled conditions to avoid over-alkylation

- Alternative: Use of 2-methyl-6-fluoroindole derivatives synthesized by catalytic or classical organic transformations such as Fisher indole synthesis with substituted hydrazines and ketones

Indole Formation Techniques

- Fisher indole synthesis: A classical method involving phenylhydrazines and ketones or aldehydes under acidic conditions to form the indole ring system. This method can be adapted to introduce fluorine and methyl substituents by selecting appropriate starting materials.

- Modern catalytic approaches: Transition metal-catalyzed cyclizations and cross-coupling reactions can also be employed for regioselective indole synthesis with fluorine substituents.

Introduction of the Ethanamine Side Chain

The ethanamine moiety at the 3-position of the indole is introduced typically by:

- Reductive amination: Condensation of the 3-formyl indole derivative with ammonia or amine sources followed by reduction.

- Side chain extension: Starting from 3-substituted indole intermediates, the side chain can be introduced via nucleophilic substitution or alkylation with haloethylamine derivatives.

For example, reductive amination between 3-formyl-6-fluoro-2-methylindole and ammonia or ethylenediamine derivatives followed by reduction with sodium borohydride or catalytic hydrogenation is a common route.

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt to improve:

- Solubility: Hydrochloride salts are generally more water-soluble.

- Stability: Salt formation enhances shelf-life and handling safety.

This is typically achieved by treatment with hydrochloric acid in an appropriate solvent such as isopropanol or ethanol, followed by isolation of the crystalline hydrochloride salt.

Representative Preparation Procedure (Literature-Based)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 6-fluoro-2-methylindole | Fisher indole synthesis or catalytic cyclization | Starting from fluorinated and methylated precursors |

| 2 | Formylation at 3-position | Vilsmeier-Haack reaction (POCl3/DMF) | Introduces aldehyde group for side chain attachment |

| 3 | Reductive amination with ethanamine source | Reaction with ammonia or ethylenediamine, reduction with NaBH4 or catalytic hydrogenation | Forms 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine |

| 4 | Salt formation | Treatment with HCl in isopropanol or ethanol | Isolates hydrochloride salt |

Research Findings and Analytical Data

- Purity and structure confirmation are typically verified by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.

- Yields for each step vary but are optimized through reaction condition control.

- Fluorine substitution enhances metabolic stability and lipophilicity, which is beneficial for pharmaceutical development.

- Hydrochloride salt form improves solubility, facilitating biological testing.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Indole core synthesis | Fisher indole synthesis or catalytic cyclization | Fluorinated and methylated hydrazines/ketones | Regioselective 6-fluoro and 2-methyl substitution |

| 3-Position formylation | Vilsmeier-Haack reaction | POCl3, DMF | Introduces aldehyde for side chain attachment |

| Ethanamine side chain introduction | Reductive amination | Ammonia or ethylenediamine, NaBH4 or Pd/C hydrogenation | Forms ethanamine side chain at 3-position |

| Hydrochloride salt formation | Acid-base reaction | HCl in isopropanol or ethanol | Enhances solubility and stability |

Applications De Recherche Scientifique

Pharmacological Applications

-

Antidepressant Activity

Research has indicated that compounds with indole structures, particularly those modified with fluorine, exhibit potential antidepressant effects. The mechanism is believed to involve the modulation of serotonin receptors, which are critical in mood regulation. Studies have shown that 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can enhance serotonin levels in the brain, thereby alleviating symptoms of depression . -

Antipsychotic Properties

Similar to its antidepressant effects, this compound has been explored for its antipsychotic potential. The interaction with dopamine receptors is a focal point of research, as alterations in dopaminergic signaling are implicated in various psychotic disorders. Preliminary studies suggest that this compound may help in managing symptoms associated with schizophrenia . -

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to scavenge free radicals and reduce neuronal apoptosis has been documented in vitro .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with various receptors and enzymes, particularly those involved in neurotransmission, due to its structural similarity to serotonin and other indoleamines.

Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 6-position of the indole ring and additional functional groups. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Findings from Structural Comparisons:

Substituent Effects on Lipophilicity: The 6-fluoro and 6-chloro analogs exhibit increased lipophilicity compared to the 6-methoxy derivative (logP values inferred from halogen vs. methoxy polarity). This impacts blood-brain barrier permeability, a critical factor for CNS-targeting compounds .

Synthetic Accessibility :

- The 6-methoxy derivative (CAS 3610-36-4) is commercially available with well-documented synthesis protocols, while the 6-fluoro-2-methyl variant requires specialized halogenation and alkylation steps .

- The thiophene analog () demonstrates divergent synthesis pathways, emphasizing the role of heterocycle replacement in optimizing yield and purity .

Pharmacological Implications :

- 6-Methoxy substitution is a hallmark of serotonin receptor agonists (e.g., 6-methoxytryptamine), suggesting the fluoro and chloro analogs may retain partial agonist/antagonist activity at 5-HT₁/₂ receptors .

- The 2-methyl group in the target compound likely sterically hinders interactions with TAAR1, contrasting with unsubstituted analogs like 2-(thiophen-3-yl)ethylamine, which show confirmed TAAR1 agonism .

Activité Biologique

2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C11H13FN2·HCl

- Molecular Weight : 232.69 g/mol

- CAS Number : To be determined based on specific databases.

Research indicates that the biological activity of this compound may be attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. The indole structure is known to facilitate binding to serotonin receptors, which are crucial in mood regulation and other neurophysiological processes.

Biological Activity Overview

The following sections summarize key findings related to the biological activity of this compound.

Antidepressant Activity

Studies have shown that compounds with similar indole structures exhibit antidepressant-like effects. For instance, derivatives have been evaluated for their ability to act as serotonin transporter (SERT) ligands, which play a significant role in the modulation of serotonin levels in the brain .

Antimicrobial Properties

Research into related compounds has demonstrated antimicrobial activity against various bacterial strains. For example, compounds that share structural similarities with this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Case Studies and Research Findings

Q & A

Q. Optimization Strategies :

- Use catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity and yield .

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify intermediates via column chromatography or recrystallization to ensure high purity before salt formation .

Basic: Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, methyl at C2) and amine proton integration.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research use) with a C18 column and UV detection .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (calculated for C₁₁H₁₃ClFN₂: ~237.7 g/mol).

- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement .

Basic: What storage conditions are critical to maintain the compound’s stability, and what degradation pathways should be monitored?

Answer:

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .

- Degradation Risks :

- Moisture Sensitivity : Hydrolysis of the amine hydrochloride to free base.

- Thermal Instability : Monitor for discoloration or precipitate formation upon prolonged room-temperature exposure.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) and track purity via HPLC .

Advanced: How does the 6-fluoro substituent influence the compound’s electronic properties and potential biological interactions?

Answer:

- Electronic Effects : The electron-withdrawing fluorine alters indole ring electron density, potentially enhancing binding to aromatic π-systems in enzymes or receptors .

- Biological Implications : Fluorine’s small size and high electronegativity may improve metabolic stability and target affinity compared to non-fluorinated analogs.

- Experimental Validation : Use computational modeling (DFT) to predict charge distribution and compare with activity assays (e.g., enzyme inhibition) .

Advanced: How can researchers resolve contradictions in NMR splitting patterns caused by dynamic proton exchange or steric hindrance?

Answer:

- Variable Temperature NMR : Lower temperatures slow proton exchange, simplifying splitting patterns (e.g., NH₂ group in ethanamine).

- 2D Techniques : Use HSQC or NOESY to assign overlapping signals and confirm spatial proximity of substituents.

- Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to isolate coupling effects .

Advanced: What strategies are recommended for using this compound as a precursor in multi-step syntheses, particularly regarding protecting group compatibility?

Answer:

- Amine Protection : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired reactions during subsequent steps.

- Compatibility Notes :

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.